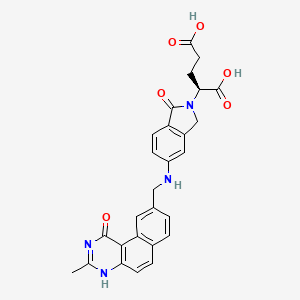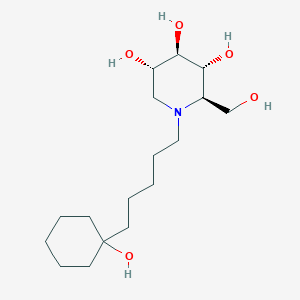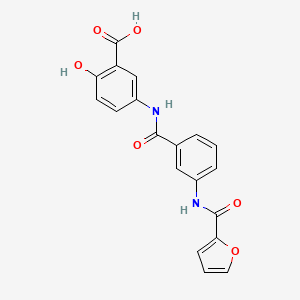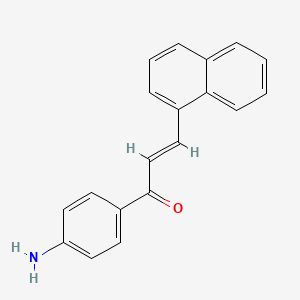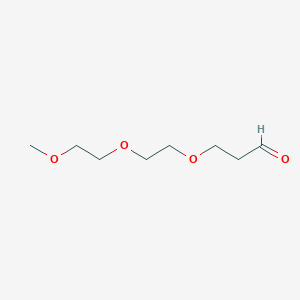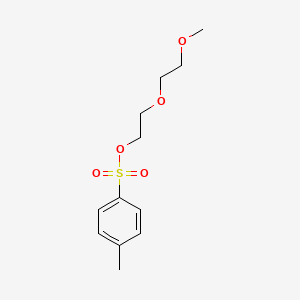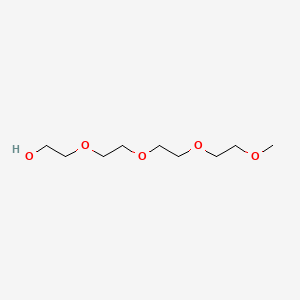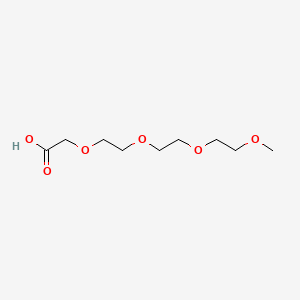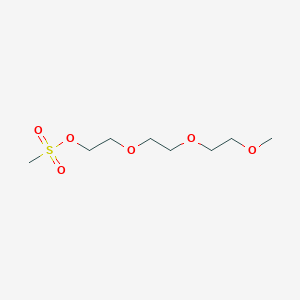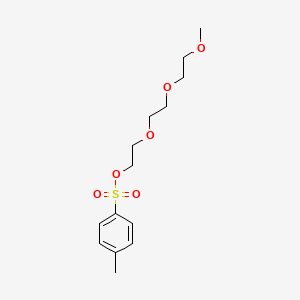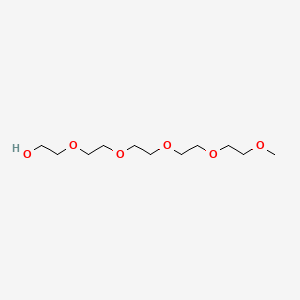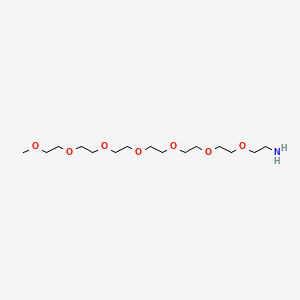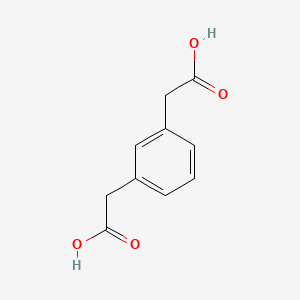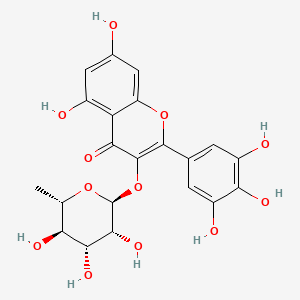
Miricitrina
Descripción general
Descripción
La miricitrina, también conocida como miricetina-3-O-α-ramnósido, es un flavonoide glucósido de origen natural. Se encuentra en diversas frutas, verduras y plantas, como Tapirira guianensis, Polygonum multiflorum, Myrcia multiflora, Myrciaria floribunda y Polygonum maritimum (nudo de mar). La this compound es un metabolito secundario de las plantas y se sintetiza a partir de la fenilalanina a través de la vía del fenilpropanóide. Este compuesto exhibe una gama de actividades biológicas, que incluyen efectos antiinflamatorios, anticancerígenos, antidiabéticos y cardio-/neuro-/hepatoprotectores .
Aplicaciones Científicas De Investigación
La miricitrina tiene una amplia gama de aplicaciones de investigación científica:
Química: La this compound se estudia por sus propiedades antioxidantes y su capacidad para eliminar radicales libres.
Biología: Se utiliza para investigar sus efectos en los procesos celulares, incluidas las actividades antiinflamatorias y anticancerígenas.
Medicina: La this compound se explora por sus posibles efectos terapéuticos en el tratamiento de enfermedades como la diabetes, las enfermedades cardiovasculares y los trastornos neurodegenerativos.
Industria: La this compound se utiliza en el desarrollo de alimentos funcionales, cosméticos y productos farmacéuticos debido a sus propiedades bioactivas .
Mecanismo De Acción
La miricitrina ejerce sus efectos a través de varios objetivos moleculares y vías:
Actividad antioxidante: La this compound elimina los radicales libres y reduce el estrés oxidativo al donar átomos de hidrógeno de sus grupos hidroxilo.
Actividad antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias y enzimas como la ciclooxigenasa y la lipooxigenasa.
Actividad anticancerígena: La this compound induce la apoptosis en las células cancerosas al activar las caspasas e inhibir las vías de proliferación celular.
Actividad cardioprotectora: Mejora la función endotelial y reduce la peroxidación lipídica, protegiendo así contra las enfermedades cardiovasculares .
Análisis Bioquímico
Biochemical Properties
Myricitrin interacts with various enzymes, proteins, and other biomolecules. It is synthesized from phenylalanine by the phenylpropanoid pathway, similar to other phenolic compounds . Myricitrin exerts its biological activities through these interactions, playing a significant role in biochemical reactions .
Cellular Effects
Myricitrin has been shown to have a variety of effects on cells and cellular processes. It has been demonstrated to exert anti-inflammatory, anti-cancer, anti-diabetic, and cardio-/neuro-/hepatoprotective activities . These effects have been observed in both in vitro and in vivo models .
Molecular Mechanism
Myricitrin exerts its effects at the molecular level through various mechanisms. It has been shown to have considerable antioxidant ability due to the five hydroxyl groups in its structure, exhibiting stronger free radical scavenging activity than other flavonol rhamnosides or quercetin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Myricitrin have been observed to change over time. For instance, Myricitrin was found to be stable in simulated gastric fluids and buffer solutions (pH 1.2), while it underwent a pseudo-first-order kinetic degradation in simulated intestinal fluids and buffer solutions (pH 6.8), indicating potential instability of Myricitrin in the duodenum .
Dosage Effects in Animal Models
The effects of Myricitrin have been observed to vary with different dosages in animal models. For instance, Myricitrin was found to decrease serum glucose levels and improve body weight in diabetic rats .
Metabolic Pathways
Myricitrin is involved in various metabolic pathways. It is a secondary metabolite of plants and is synthesized from phenylalanine by the phenylpropanoid pathway .
Transport and Distribution
It is known that Myricitrin is a secondary metabolite of plants and is synthesized from phenylalanine by the phenylpropanoid pathway .
Subcellular Localization
Due to its potent antioxidant ability, it is likely that Myricitrin may be localized in areas of the cell where oxidative stress is prevalent .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La miricitrina se puede sintetizar a través de la vía del fenilpropanóide, que implica varias reacciones enzimáticas. La vía comienza con la conversión de fenilalanina a ácido cinámico, seguido de pasos de hidroxilación y glicosilación para producir this compound. Las enzimas clave implicadas incluyen la fenilalanina amoniaco liasa, la cinamato-4-hidroxilasa y la flavonol-3-O-glicosiltransferasa .
Métodos de producción industrial: La producción industrial de this compound generalmente implica la extracción de fuentes vegetales. El proceso de extracción incluye la extracción con disolventes, la purificación mediante técnicas cromatográficas y la cristalización. La cromatografía líquida de alta resolución (HPLC) se utiliza comúnmente para determinar la pureza y la concentración de this compound en el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: La miricitrina experimenta varias reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar miricetina, su forma aglicona.
Reducción: Las reacciones de reducción pueden convertir la this compound en dihidromiricetina.
Hidrólisis: La this compound se puede hidrolizar para liberar miricetina y ramnosa.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Hidrólisis: Se puede emplear la hidrólisis ácida o enzimática para descomponer la this compound.
Productos principales:
Oxidación: Miricetina
Reducción: Dihidromiricetina
Hidrólisis: Miricetina y ramnosa
Comparación Con Compuestos Similares
La miricitrina a menudo se compara con otros flavonoides glucósidos, como la quercitrina (quercetina-3-O-ramnósido) y la rutina (quercetina-3-O-rutinosido). Si bien todos estos compuestos exhiben propiedades antioxidantes y antiinflamatorias, la this compound es única debido a su mayor actividad de eliminación de radicales libres y sus efectos anticancerígenos más fuertes. Compuestos similares incluyen:
- Quercitrina
- Rutina
- Kaempferol-3-O-ramnósido
- Isoramnetina-3-O-ramnósido .
La combinación única de actividades biológicas de la this compound y sus posibles aplicaciones terapéuticas la convierten en un compuesto de gran interés en diversos campos de la investigación científica.
Propiedades
IUPAC Name |
5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7/h2-6,14,17-18,21-27,29-30H,1H3/t6-,14-,17+,18+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYOADKBABEMIQ-OWMUPTOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170771 | |
| Record name | Myricitrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder or mass, Slight bayberry aroma | |
| Record name | Myricitrin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2180/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble, Slightly Soluble (in ethanol) | |
| Record name | Myricitrin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2180/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
17912-87-7 | |
| Record name | Myricitrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17912-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myricitrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017912877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myricitrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRICITRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z0ZO61WPJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


